

# Application Notes and Protocols: SL-701 and Poly-ICLC Combination Therapy

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## Compound of Interest

Compound Name: *Tertomotide*

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## Introduction

This document provides a detailed overview of the combination therapy involving SL-701, a novel immunotherapy, and poly-ICLC, a Toll-like receptor 3 (TLR3) agonist. The primary focus is on the application of this combination in the context of recurrent glioblastoma (GBM), as investigated in the Phase 2 clinical trial NCT02078648. SL-701 is a sophisticated immunotherapy composed of synthetic peptides designed to elicit a targeted anti-tumor immune response against specific antigens overexpressed in GBM: IL-13R $\alpha$ 2, EphrinA2, and survivin.[1][2][3] Poly-ICLC (Hiltonol®) is a synthetic, stabilized double-stranded RNA (dsRNA) that mimics a viral infection, potentially activating the innate immune system through TLR3 and other pathogen recognition receptors.[4][5] This combination aims to leverage the antigen-specific T-cell response induced by SL-701 with the broad immunostimulatory effects of poly-ICLC to create a robust anti-tumor environment.

## Mechanism of Action

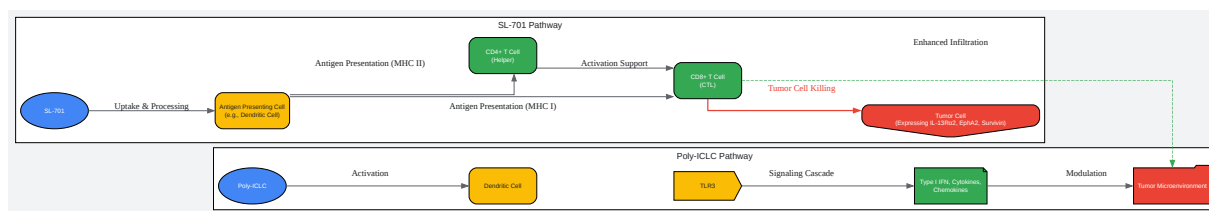
The synergistic anti-tumor effect of the SL-701 and poly-ICLC combination therapy is rooted in their distinct yet complementary mechanisms of action.

**SL-701:** This peptide vaccine introduces synthetic versions of tumor-associated antigens (TAAs) to the patient's immune system. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), which then process and present these peptides on

their surface via Major Histocompatibility Complex (MHC) class I and II molecules. This presentation activates CD8<sup>+</sup> cytotoxic T lymphocytes (CTLs) and CD4<sup>+</sup> helper T cells, respectively. The activated CTLs are then able to recognize and kill tumor cells that express the target antigens (IL-13R $\alpha$ 2, EphrinA2, and survivin).[2][3]

**Poly-ICLC:** As a TLR3 agonist, poly-ICLC mimics a viral dsRNA, triggering a potent innate immune response.[4][5] Upon administration, it is recognized by TLR3 on various immune cells, particularly dendritic cells.[5][6][7] This engagement initiates a downstream signaling cascade, leading to the production of type I interferons (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines and chemokines.[5][6] This inflammatory milieu enhances the maturation and activation of dendritic cells, promotes the cross-presentation of antigens, and facilitates the infiltration of T cells into the tumor microenvironment.[4][5]

The combination of SL-701 and poly-ICLC is designed to create a more potent anti-tumor response than either agent alone. Poly-ICLC acts as a powerful adjuvant, amplifying the antigen-specific T-cell response initiated by SL-701.



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Caption: Synergistic mechanism of SL-701 and Poly-ICLC.

## Clinical Trial Protocol (NCT02078648 - Stage 2)

The following information is derived from the protocol of the Phase 2 clinical trial NCT02078648, specifically focusing on Stage 2 where the combination of SL-701, poly-ICLC, and bevacizumab was administered.[8]

### Patient Population

The trial enrolled adult patients with recurrent glioblastoma who were HLA-A2 positive and had a Karnofsky Performance Status (KPS) score of  $\geq 70\%$ .[8] Patients were required to have evidence of first tumor recurrence or progression following initial standard therapy.[8]

### Treatment Regimen

The treatment in Stage 2 of the trial consisted of SL-701 administered with poly-ICLC as an adjuvant, in combination with bevacizumab.[8]

Component	Dosage	Route of Administration	Schedule
SL-701	0.7 mL mixed 1:1 (v/v) with Montanide ISA 51	Subcutaneous (SC) injection	Bi-weekly for 6 months, then every 28 days.
Poly-ICLC	Not explicitly stated in all public records, but typically 1mg in similar trials.[9][10]	Intramuscular (IM) injection	Administered bi-weekly with SL-701.
Bevacizumab	10 mg/kg	Intravenous (IV) infusion	Administered bi-weekly.

### Clinical Outcomes

The combination therapy demonstrated promising results in this difficult-to-treat patient population.

Outcome Measure	Result
12-Month Overall Survival (OS-12)	50%
Median Overall Survival (mOS)	11.7 months
Disease Control Rate (CR+PR+SD)	54%
Complete Response (CR)	2 patients
Partial Response (PR)	2 patients

Data from Stage 2 of the NCT02078648 trial.

## Safety and Tolerability

The combination regimen was generally well-tolerated.

Adverse Event (AE)	Grade	Incidence
Fatigue	Most Frequent TRAE	39%
Injection Site Reaction	Most Frequent TRAE	25%
Fatigue	Grade 3 TRAE	3.6%

TRAE: Treatment-Related Adverse Event

## Experimental Protocols

The following are generalized protocols for key experiments relevant to the SL-701 and poly-ICLC combination therapy, based on standard methodologies and information gathered from related studies.

## Preparation of SL-701 Emulsion

Objective: To prepare a stable water-in-oil emulsion of the SL-701 peptides with the adjuvant Montanide ISA 51 for subcutaneous injection.

Materials:

- SL-701 peptide solution (0.7 mL)
- Montanide ISA 51 (0.7 mL)
- Sterile syringes and connectors

Protocol:

- Draw 0.7 mL of the SL-701 peptide solution into a sterile syringe.
- Draw 0.7 mL of Montanide ISA 51 into a separate sterile syringe.
- Connect the two syringes using a sterile connector.
- Create the emulsion by repeatedly passing the contents back and forth between the syringes for a minimum of 20-30 cycles, or until a stable, milky-white emulsion is formed.
- Visually inspect the emulsion for stability. A stable emulsion will not readily separate.
- Administer the final 1.0 mL of the emulsion subcutaneously to the patient.

## High-Parameter Flow Cytometry for Immune Monitoring

Objective: To assess the frequency and phenotype of SL-701-specific T cells in peripheral blood mononuclear cells (PBMCs).

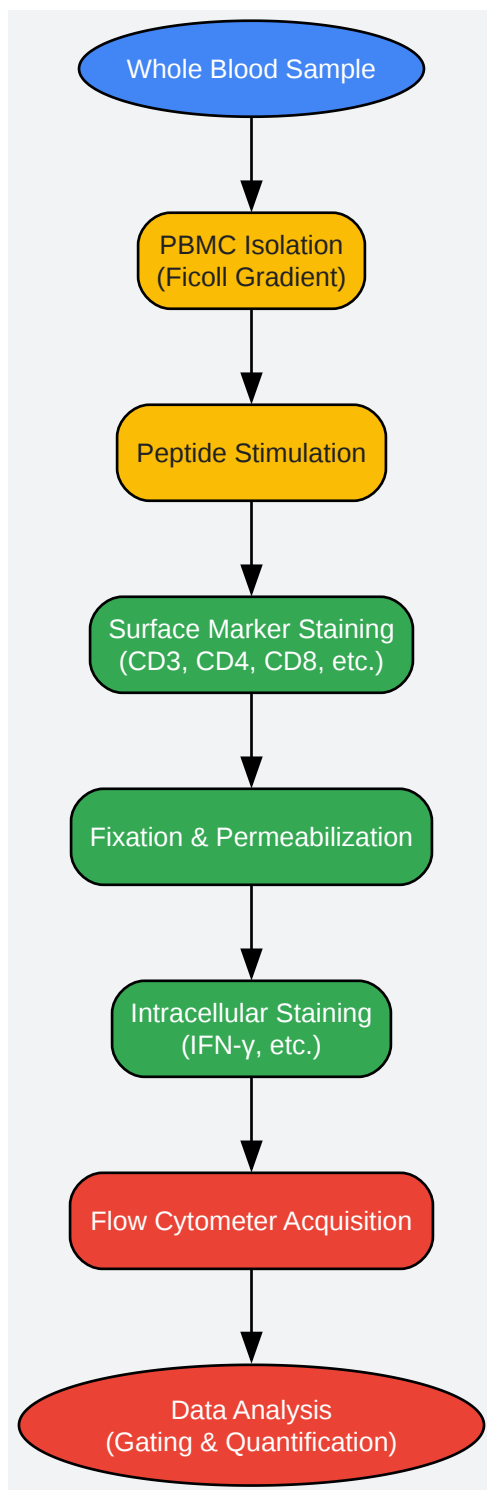
Materials:

- PBMCs isolated from patient blood
- SL-701 peptide pools
- Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD57) and activation/exhaustion markers (e.g., PD-1, TIM3, LAG3)

- Intracellular cytokine staining reagents (e.g., for IFN- $\gamma$ )
- Flow cytometer (e.g., 18-color)

Protocol:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Stimulate PBMCs with the SL-701 peptide pools in the presence of a protein transport inhibitor (for intracellular cytokine staining) for a specified period (e.g., 6-18 hours).
- Wash the cells and stain for surface markers with a cocktail of fluorescently labeled antibodies.
- Fix and permeabilize the cells.
- Stain for intracellular markers, such as IFN- $\gamma$ .
- Acquire data on a multi-color flow cytometer.
- Analyze the data using appropriate software, gating on live, single lymphocytes, and then identifying CD4<sup>+</sup> and CD8<sup>+</sup> T-cell populations. Further, quantify the percentage of these cells that are positive for specific markers of interest (e.g., IFN- $\gamma$ , PD-1, CD57).



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